molecular formula C19H22N4O4S B2504366 2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE CAS No. 941244-17-3

2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B2504366
CAS No.: 941244-17-3
M. Wt: 402.47
InChI Key: YIBNAUXGSHYGKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-oxazole core substituted with a morpholine-4-sulfonylphenyl group at the 2-position and a piperidin-1-yl group at the 5-position, capped by a carbonitrile group at the 4-position. The carbonitrile group may stabilize the oxazole ring and influence electrophilicity, making it a candidate for kinase inhibition or cytotoxic applications .

Properties

IUPAC Name

2-(4-morpholin-4-ylsulfonylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c20-14-17-19(22-8-2-1-3-9-22)27-18(21-17)15-4-6-16(7-5-15)28(24,25)23-10-12-26-13-11-23/h4-7H,1-3,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBNAUXGSHYGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Morpholine-4-Sulfonyl Phenyl Intermediate: This step involves the sulfonylation of a phenyl ring with morpholine-4-sulfonyl chloride under basic conditions.

    Synthesis of the Piperidin-1-yl Intermediate: This step involves the reaction of piperidine with an appropriate electrophile to form the piperidin-1-yl derivative.

    Cyclization to Form the Oxazole Ring: The final step involves the cyclization of the intermediates to form the oxazole ring, typically under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Structure and Composition

The compound's chemical structure can be described by the following molecular formula:

  • Molecular Formula : C15H18N4O3S
  • Molecular Weight : 366.46 g/mol

The structural representation includes a morpholine moiety, a piperidine group, and an oxazole ring, which are critical for its biological activity.

Medicinal Chemistry

The compound has shown promising results as a potential drug candidate in various therapeutic areas:

Antidiabetic Activity

Research indicates that derivatives of morpholine and piperidine exhibit significant antidiabetic properties. Compounds similar to 2-[4-(morpholine-4-sulfonyl)phenyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile have been evaluated for their ability to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. Studies have reported IC50 values indicating effective inhibition compared to standard drugs like acarbose .

Anticancer Properties

The structural features of this compound suggest potential anticancer activity. The oxazole ring is known for its role in various anticancer agents. Preliminary studies have shown that compounds containing similar moieties can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases .

Case Study 1: Antidiabetic Screening

In a recent study, researchers synthesized several derivatives of the compound and tested their α-glucosidase inhibitory activity. The most promising derivative showed an IC50 value significantly lower than that of acarbose, indicating enhanced efficacy as an antidiabetic agent .

Case Study 2: Anticancer Evaluation

Another study focused on evaluating the anticancer potential of similar compounds in vitro against various cancer cell lines. The results demonstrated that certain derivatives could inhibit cell proliferation effectively and induce apoptosis, thereby supporting further investigation into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-5-(PIPERIDIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3-Oxazole Cores

  • 4-Benzyl-1,3-oxazole derivatives (e.g., from ): These compounds lack the morpholine sulfonyl and piperidine groups but include a 4-[(4-bromophenyl)sulfonyl]phenyl fragment. The absence of morpholine/piperidine reduces basicity, while the bromophenyl sulfonyl group increases molecular weight and halogen-mediated interactions. Cytotoxicity assessments of these derivatives suggest that sulfonylphenyl groups enhance cellular uptake compared to non-sulfonated analogs .
  • 2-Oxazoline-4-methanol derivatives (): Chiral oxazoline derivatives, such as (4S,5S)-(-)-2-methyl-5-phenyl-2-oxazoline-4-methanol, prioritize stereochemical effects on biological activity. The target compound’s achiral structure may simplify synthesis but limit enantioselective interactions .

Morpholine Sulfonyl-Containing Compounds

  • 4-[(4-Nitrophenyl)sulfonyl]morpholine (): Shares the morpholine sulfonyl group but lacks the oxazole core.
  • Benzimidazole sulfonates (): Compounds like 1-[4-[3-(morpholin-4-yl)propoxy]benzenesulfonyl]-5-methoxybenzimidazole exhibit proton pump inhibition. The benzimidazole core’s planar structure contrasts with the oxazole’s smaller ring, suggesting divergent binding modes despite shared sulfonylmorpholine motifs .

Piperidine/Piperazine-Substituted Compounds

  • Cpd F (): Contains a piperidin-1-ylpropylamino group linked to a quinoline scaffold. Piperidine’s six-membered ring offers conformational flexibility compared to piperazine (seven-membered), which may alter target selectivity in kinase inhibitors .
  • 5-[2-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazin-6-yl]-pyrimidin-2-ylamine (): Combines morpholine and piperazine groups, demonstrating dual heterocyclic synergy in enzyme inhibition. The target compound’s piperidine group may reduce steric hindrance compared to bulkier piperazine derivatives .

Key Research Findings

  • Synthetic Accessibility : The target compound’s oxazole core can be synthesized via cyclization reactions, similar to methods in , which describes pyrimidine carbonitrile synthesis using p-toluenesulfonic acid .
  • Cytotoxicity : While direct data is unavailable, ’s oxazole derivatives show that sulfonylphenyl groups correlate with moderate cytotoxicity (IC50 ~10–50 μM in cancer cells), suggesting the target compound may share this profile .
  • Enzyme Inhibition : Morpholine sulfonyl groups in ’s benzimidazoles inhibit H+/K+-ATPase (IC50 ~0.1–1 μM), implying the target compound’s sulfonylmorpholine group could enhance binding to analogous enzymes .

Biological Activity

The compound 2-[4-(morpholine-4-sulfonyl)phenyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile , also known as D434-0673, belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for D434-0673 is C19H22N4O4SC_{19}H_{22}N_{4}O_{4}S, with a molecular weight of 402.47 g/mol . The compound features a complex structure that includes a morpholine sulfonyl group and an oxazole ring, which are known to enhance biological activity in various contexts.

PropertyValue
Molecular Weight402.47 g/mol
LogP2.451
Water Solubility (LogSw)-2.73
Polar Surface Area79.374 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors0

Research indicates that compounds containing the oxazole moiety often exhibit a range of biological activities, including:

  • Anticancer Activity : Oxazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : Many oxazole-based compounds display significant antibacterial and antifungal activities.
  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are crucial in various physiological processes.

Anticancer Activity

A study published in PMC highlighted the potential of oxazole derivatives in cancer therapy. The compound was tested against several human tumor cell lines, including colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549). The results indicated that D434-0673 exhibited promising cytotoxic effects with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives similar to D434-0673 were evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings suggested that these compounds possess significant antibacterial activity, potentially due to their ability to disrupt bacterial cell wall synthesis .

Enzyme Inhibition

The inhibition of AChE by D434-0673 was assessed in vitro. The compound demonstrated effective inhibition with an IC50 value indicating its potential use in treating neurodegenerative diseases like Alzheimer’s .

Case Studies

  • Cancer Cell Line Study : A derivative of D434-0673 was tested on various cancer cell lines, showing high selectivity against renal cancer cells with an IC50 value of approximately 1.143 µM . This selectivity highlights the potential for targeted cancer therapies .
  • Antimicrobial Testing : A series of oxazole derivatives were synthesized and tested against multiple pathogens. Results indicated that certain derivatives had potent activity against multidrug-resistant strains, emphasizing the need for further exploration in antibiotic development .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[4-(morpholine-4-sulfonyl)phenyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:

  • Step 1: Sulfonylation of the phenyl ring using morpholine-4-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Step 2: Oxazole ring formation via cyclization of a nitrile precursor with a carbonyl derivative, often catalyzed by phosphorus oxychloride or other Lewis acids .
  • Step 3: Piperidine substitution at the oxazole 5-position via nucleophilic aromatic substitution (SNAr) under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
    Optimization Tips:
  • Control temperature (60–120°C) and pH (neutral to mildly basic) to avoid side reactions like over-sulfonylation .
  • Use column chromatography or recrystallization for purification, monitored by TLC .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Answer:

  • 1H/13C NMR: Assign peaks for the morpholine sulfonyl group (δ ~3.6 ppm for N-CH2, δ ~3.0 ppm for SO2N), oxazole protons (δ ~8.0–8.5 ppm), and piperidine protons (δ ~1.5–2.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of morpholine sulfonyl or piperidine groups) .
  • IR Spectroscopy: Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, nitrile C≡N at ~2250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different in vitro assays?

Answer: Discrepancies may arise from assay-specific variables:

  • Assay Design: Use orthogonal assays (e.g., fluorescence-based vs. luminescence-based) to confirm activity. For cytotoxicity, compare MTT, ATP-based, and apoptosis assays .
  • Solubility Issues: Pre-dissolve the compound in DMSO (≤0.1% final concentration) and confirm stability via HPLC. Adjust buffer pH to match physiological conditions .
  • Control Experiments: Include positive controls (e.g., staurosporine for cytotoxicity) and negative controls (vehicle-only) to validate assay integrity .

Q. What computational strategies can predict the compound’s binding affinity to kinase targets, and how do they align with experimental data?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., PI3K or CDK2). Focus on hydrogen bonding with the oxazole nitrile and sulfonyl groups .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of predicted binding poses. Compare RMSD values with crystallographic data .
  • Validation: Cross-check computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) binding constants .

Q. How can researchers address low yield during the final cyclization step of oxazole formation?

Answer: Low yields often stem from:

  • Impure Intermediates: Purify precursors (e.g., nitrile or carbonyl derivatives) via flash chromatography before cyclization .
  • Catalyst Selection: Replace POCl3 with milder catalysts like ZnCl2 or BF3·Et2O to reduce side reactions .
  • Solvent Optimization: Switch from THF to dichloroethane for better solubility of intermediates .

Data Contradiction Analysis

Q. Conflicting reports note variable cytotoxicity in cancer cell lines. How should researchers design experiments to identify the source of inconsistency?

Answer:

  • Cell Line Authentication: Verify STR profiles to rule out cross-contamination.
  • Dose-Response Curves: Test a wide concentration range (nM–µM) with triplicate technical replicates.
  • Mechanistic Profiling: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .
  • Reference Compounds: Use structurally similar oxazole derivatives as comparators to isolate structure-activity relationships .

Methodological Resources

  • Spectral Databases: Use SDBS (Spectral Database for Organic Compounds) for NMR/IR reference .
  • Synthetic Protocols: Refer to Journal of Medicinal Chemistry for oxazole cyclization best practices .
  • Computational Tools: Leverage PubChem’s 3D conformer library for docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.